

¹³C NMR Analysis of 2,2,3,5,5-Pentamethylhexane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,3,5,5-Pentamethylhexane

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This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of **2,2,3,5,5-pentamethylhexane**. It includes predicted chemical shift data, a detailed experimental protocol for acquiring high-quality spectra, and visualizations of the molecular structure and analytical workflow. This information is crucial for the structural elucidation and characterization of this branched alkane, which can serve as a non-polar fragment in medicinal chemistry and materials science.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for **2,2,3,5,5-pentamethylhexane** are summarized in the table below. These values were obtained using a widely recognized online prediction tool and are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. Due to the molecule's symmetry, the 11 carbon atoms give rise to 8 distinct signals.

Carbon Atom(s)	Chemical Environment	Predicted Chemical Shift (ppm)
C1, C1'	Primary (CH_3) on C2	31.8
C2	Quaternary (C)	38.1
C3	Tertiary (CH)	41.0
C4	Secondary (CH_2)	49.5
C5	Quaternary (C)	31.7
C6, C6', C6''	Primary (CH_3) on C5	29.5
C7	Primary (CH_3) on C3	15.6

Note: The numbering of the carbon atoms corresponds to the IUPAC nomenclature, with primed numbers indicating equivalent carbons.

Experimental Protocol for ^{13}C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a ^{13}C NMR spectrum of **2,2,3,5,5-pentamethylhexane**.

1. Sample Preparation:

- Sample Purity: Ensure the sample of **2,2,3,5,5-pentamethylhexane** is of high purity (>98%) to avoid interference from impurities in the spectrum.
- Solvent Selection: Deuterated chloroform (CDCl_3) is a suitable solvent due to the non-polar nature of the analyte.^{[1][2]} Other deuterated solvents such as benzene-d₆ or dichloromethane-d₂ can also be used.
- Concentration: For ^{13}C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.^[3] A concentration of 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent is recommended.^{[1][2]}
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution to serve as an internal reference for the chemical shifts ($\delta = 0.0$ ppm).

- **Filtration:** To ensure a homogeneous magnetic field, the final solution should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Labeling:** Clearly label the NMR tube with the sample information.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

- **Nucleus:** ^{13}C
- **Pulse Program:** A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- **Acquisition Time (AQ):** Typically 1-2 seconds.
- **Relaxation Delay (D1):** 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately observed.
- **Number of Scans (NS):** Due to the low natural abundance of ^{13}C , a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
- **Spectral Width (SW):** A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for alkanes.
- **Temperature:** Standard room temperature (e.g., 298 K).

3. Data Processing:

- **Apodization:** Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, with a line broadening factor of 1-2 Hz.
- **Fourier Transform:** Perform a Fourier transform to convert the FID from the time domain to the frequency domain.
- **Phasing:** Manually phase the spectrum to ensure all peaks are in the absorptive mode.

- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
- Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations

The following diagrams illustrate the molecular structure of **2,2,3,5,5-pentamethylhexane** with its unique carbon environments and the general workflow for ^{13}C NMR analysis.

Caption: Molecular structure of **2,2,3,5,5-pentamethylhexane** with unique carbons colored.

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Caption: General workflow for ^{13}C NMR analysis from sample preparation to structural elucidation.

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